REACTION_SMILES
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[Br:19][CH2:20][CH2:21][OH:22].[Br:1][c:2]1[n:3][nH:4][c:5]([Br:10])[c:6]1[N+:7](=[O:8])[O-:9].[CH3:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[H-:12].[Na+:11].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[Br:1][c:2]1[n:3][n:4]([CH2:20][CH2:21][OH:22])[c:5]([Br:10])[c:6]1[N+:7](=[O:8])[O-:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1c(Br)n[nH]c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1c(Br)nn(CCO)c1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |